1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclopentylpiperidine-3-carboxamide
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Overview
Description
- This compound is a piperidine derivative with a complex structure. Its systematic name is 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-cyclopentylpiperidine-3-carboxamide .
- It falls within the class of heterocyclic compounds, containing both a quinoline ring and a piperidine ring.
- The presence of the chloro, phenyl, and cyclopentyl groups contributes to its unique properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via cyclization reactions starting from appropriately substituted precursors.
Reaction Conditions: Specific conditions vary, but they often include heating, reflux, and the use of suitable catalysts.
Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a model compound in synthetic chemistry studies due to its complex structure.
Biology: Investigated for potential interactions with biological receptors (e.g., GPCRs).
Medicine: No direct therapeutic applications, but its derivatives may inspire drug design.
Industry: Limited industrial applications, but it contributes to the understanding of heterocyclic chemistry.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Comparison with Similar Compounds
Uniqueness: Its combination of quinoline and piperidine rings sets it apart.
Similar Compounds: Other quinoline-based compounds, such as quinine or quinidine, share some features
Remember that this compound’s detailed studies are ongoing, and its full potential awaits further exploration
Properties
Molecular Formula |
C26H28ClN3O2 |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-cyclopentylpiperidine-3-carboxamide |
InChI |
InChI=1S/C26H28ClN3O2/c27-19-12-13-22-21(15-19)23(17-7-2-1-3-8-17)24(26(32)29-22)30-14-6-9-18(16-30)25(31)28-20-10-4-5-11-20/h1-3,7-8,12-13,15,18,20H,4-6,9-11,14,16H2,(H,28,31)(H,29,32) |
InChI Key |
UWJPSVYSHCDZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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